7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptane core with two 4-methoxyphenyl groups and one phenyl group attached, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often carried out under controlled conditions, such as elevated temperatures and the presence of a catalyst, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a precursor for various chemical reactions.
7-Oxabicyclo[2.2.1]heptane: Notable for its biological activity and applications in the synthesis of natural products and bioactive compounds.
Uniqueness
7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane stands out due to its unique combination of functional groups and bicyclic structure, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
656259-93-7 |
---|---|
Molecular Formula |
C27H28O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C27H28O2/c1-28-24-12-8-21(9-13-24)27(22-10-14-25(29-2)15-11-22)23-16-18-26(27,19-17-23)20-6-4-3-5-7-20/h3-15,23H,16-19H2,1-2H3 |
InChI Key |
BMDQXMMWBACKMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.